2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol
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Overview
Description
Preparation Methods
The synthesis of 2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol typically involves the reaction of 2-bromo-4-methylbenzaldehyde with 6-methoxy-2-aminophenol under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond . Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s imine group allows it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity . This interaction can affect various cellular processes and pathways .
Comparison with Similar Compounds
Similar compounds to 2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol include:
2-Bromo-4-methylphenol: This compound shares a similar bromine and methyl substitution pattern but lacks the imine and methoxy groups.
2-Bromo-4-methylpropiophenone: It has a similar bromine and methyl substitution but differs in the presence of a propiophenone group instead of the imine and methoxy groups.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[(2-bromo-4-methylphenyl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-6-7-13(12(16)8-10)17-9-11-4-3-5-14(19-2)15(11)18/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCZPQIPJMVSTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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